2-cyclopentyl-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
CAS No.: 946263-78-1
Cat. No.: VC11948164
Molecular Formula: C21H24FN7O
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946263-78-1 |
|---|---|
| Molecular Formula | C21H24FN7O |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 2-cyclopentyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H24FN7O/c22-16-5-7-17(8-6-16)29-21-19(25-26-29)20(23-14-24-21)28-11-9-27(10-12-28)18(30)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
| Standard InChI Key | JMRSXLVADRSYSR-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
| Canonical SMILES | C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
The compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine heterocyclic system. Key structural features include:
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Triazolopyrimidine core: A triazolo[4,5-d]pyrimidine scaffold, which confers rigidity and π-π stacking potential .
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4-Fluorophenyl substituent: A fluorine atom at the para position enhances metabolic stability and membrane permeability .
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Piperazine linker: Facilitates interactions with biological targets through hydrogen bonding and cation-π interactions .
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Cyclopentyl ketone: A lipophilic group that improves pharmacokinetic properties by modulating solubility and bioavailability .
Table 1: Physicochemical Properties
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of triazolopyrimidine derivatives typically involves:
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Huisgen Cycloaddition: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition .
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Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperazine group at the 7-position of the pyrimidine core .
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Reductive Amination: Coupling of the cyclopentyl ketone to the piperazine nitrogen .
Example Protocol (Analog-Based):
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Step 1: 3-(4-Fluorophenyl)-7-chloro- triazolo[4,5-d]pyrimidine is reacted with piperazine in toluene at 110°C (Yield: 72%) .
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Step 2: The intermediate is alkylated with 2-bromo-1-cyclopentylethanone using K₂CO₃ in DMF (Yield: 58%) .
Pharmacological Activity and Target Profiling
Table 2: Comparative Pharmacological Data (Analog Compounds)
Anthelmintic Activity
Triazolopyrimidines with piperazine linkers demonstrate broad-spectrum activity against Caenorhabditis elegans (LC₅₀ = 25–50 ppm within 24 hours) . The cyclopentyl group may enhance tissue penetration in parasitic models.
ADME and Toxicity Profiling
Pharmacokinetic Predictions
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high permeability predicted) .
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 4.7 µM) .
Toxicity Concerns
Patent Landscape and Clinical Relevance
Key Patents
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US10696668B2: Covers piperazine-triazolopyrimidine salts for kinase inhibition .
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EP2322176A1: Claims antinflammatory applications via p38 MAPK inhibition .
Therapeutic Indications
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